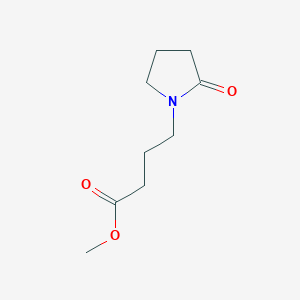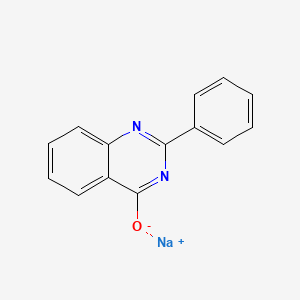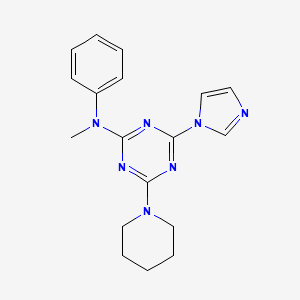![molecular formula C9H9N3O2S2 B2811607 [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 497174-93-3](/img/structure/B2811607.png)
[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves condensation reactions . For example, 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-ethan-1-one was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with potassium carbonate in the presence of acetone .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives are diverse and depend on the specific compound. Some compounds have shown promising cytotoxic activity against certain cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives vary depending on the specific compound. For example, (4-Methyl-4H-1,2,4-triazol-3-yl)methanol is a solid with a molecular weight of 150.17 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The derivatives of 1,2,4-triazole, including [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid, have been synthesized and investigated for various biological activities. These compounds are known for their potential in showing analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. Their synthesis involves the etherification of corresponding 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids with different alcohols in the presence of concentrated sulfuric acid. This process results in the production of esters that have been found to be mostly non-toxic and low-toxic, indicating their safety for further pharmacological applications (Salionov, 2015).
Structural Studies and Tautomeric Recognition
Structural and spectroscopic studies on similar triazole derivatives highlight the importance of recognizing thiol-thione tautomeric forms. These studies are crucial for understanding the chemical behavior and potential reactivity of these compounds, which can influence their biological activity and stability (Siwek et al., 2008).
Synthesis of Complexes for Potential Applications
The synthesis of complexes involving 1,2,4-triazole derivatives has been explored to enhance their pharmacological properties. For instance, the creation of a Hg(II) complex with a specific 1,2,4-triazole ligand demonstrates the versatility of these compounds in forming stable and potentially biologically active complexes (Castiñeiras et al., 2018).
Anti-inflammatory and Analgesic Activities
A significant area of application for 1,2,4-triazole derivatives is their use in developing anti-inflammatory and analgesic drugs. Several studies have synthesized and tested various 1,2,4-triazole derivatives, identifying compounds with significant anti-inflammatory and analgesic activities. This suggests the potential of these compounds in therapeutic applications, especially in treating conditions requiring anti-inflammatory and pain-relieving medications (Hunashal et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, are known to interact with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that thiazole and triazole derivatives, which share structural similarities with this compound, are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole and triazole derivatives are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Compounds with similar structures, such as thiazoles and triazoles, have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-12-8(6-3-2-4-15-6)10-11-9(12)16-5-7(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGRDLPMNWUUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)
![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)



![1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2811534.png)

![4-[(Tributylstannyl)methoxy]-1-butanol](/img/structure/B2811536.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2811540.png)

![1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2811543.png)


